molecular formula C11H17N3O4S B2690709 1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid CAS No. 1283271-10-2

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B2690709
CAS No.: 1283271-10-2
M. Wt: 287.33
InChI Key: HUCWQFPUHOIMJZ-UHFFFAOYSA-N
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Description

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H17N3O4S and its molecular weight is 287.33. The purity is usually 95%.
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Biological Activity

1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

  • IUPAC Name : this compound
  • Molecular Formula : C12H19N3O4S
  • Molecular Weight : 301.362 g/mol
  • CAS Number : 956439-57-9

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor effects. Specifically, compounds similar to 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine have shown efficacy against various cancer cell lines. For instance:

  • Mechanism : These compounds often inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
  • Case Study : A study on pyrazole carboxamides demonstrated notable cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented:

  • Mechanism : These compounds inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide (NO), which are critical in inflammatory responses .
  • Research Findings : In vitro studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored:

  • Activity Spectrum : Several synthesized pyrazole compounds displayed moderate to excellent activity against various bacterial strains and fungi .
  • Example : A series of pyrazole carboxamide derivatives were tested against phytopathogenic fungi and showed promising antifungal activity, indicating their potential in agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Structural FeatureImpact on Activity
Pyrazole RingEssential for biological activity; enhances binding affinity to target enzymes
Sulfonyl GroupIncreases solubility and bioavailability
Carboxylic AcidContributes to interaction with biological targets through ionic bonding

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-7-10(8(2)13(3)12-7)19(17,18)14-5-4-9(6-14)11(15)16/h9H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCWQFPUHOIMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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